molecular formula C5H14ClNO B2479237 (2R)-1-ethoxypropan-2-amine hydrochloride CAS No. 2241107-55-9

(2R)-1-ethoxypropan-2-amine hydrochloride

Cat. No. B2479237
M. Wt: 139.62
InChI Key: UMXZWKSCBDODJL-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-ethoxypropan-2-amine hydrochloride, also known as (R)-N-(1-ethoxy-1-methylethyl)-2-propanamine hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a chiral amine, meaning that it has a stereoisomer that is its mirror image. The (R)-stereoisomer of this compound has been found to have unique properties that make it useful in a variety of research applications.

Scientific Research Applications

1. Enzymatic Kinetic Resolution

(2R)-1-ethoxypropan-2-amine hydrochloride has been investigated in the field of enzymatic kinetic resolution. A study by Olah et al. (2018) explored the use of various acetic acid esters, including 2-ethoxy-, as acylating agents in the kinetic resolution of racemic amines. This process, catalyzed by lipase B from Candida antarctica, demonstrated high efficiency and enantiomeric excess values in continuous-flow mode kinetic resolutions, indicating the potential of this compound in the selective synthesis of chiral amines (Olah et al., 2018).

2. Synthesis and Analgesic Activity

In the context of synthesizing optically pure phenethylamines, (2R)-1-ethoxypropan-2-amine hydrochloride derivatives have been studied for their analgesic activity. Takahashi et al. (1983) synthesized and evaluated various optically pure chiral amines, including derivatives of (2R)-1-ethoxypropan-2-amine hydrochloride, for their potential in analgesic applications. Some of these compounds showed promising results, comparable to known analgesics (Takahashi et al., 1983).

3. Drug Delivery Applications

(2R)-1-ethoxypropan-2-amine hydrochloride has also found applications in the development of drug delivery systems. A study by Karimi et al. (2018) involved the synthesis of tris(2-(2-formylphenoxy)ethyl)amine as a multi-functional cross-linker for chitosan hydrogels. These hydrogels exhibited pH- and thermo-responsive swelling ratios, indicating potential use in targeted drug delivery and improving bioavailability (Karimi et al., 2018).

properties

IUPAC Name

(2R)-1-ethoxypropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXZWKSCBDODJL-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-ethoxypropan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.